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Compound of Interest

Compound Name:
5-Bromobenzo[d]isothiazole-3-

carboxylic acid

Cat. No.: B1287050 Get Quote

An In-Depth Technical Guide on the Molecular Structure of 5-Bromobenzo[d]isothiazole-3-
carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties,

and analytical methodologies for 5-Bromobenzo[d]isothiazole-3-carboxylic acid. The

information is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Molecular Structure and Chemical Properties
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound featuring a

benzisothiazole core. This core consists of a benzene ring fused to an isothiazole ring. The

molecule is further substituted with a bromine atom at the 5-position of the bicyclic system and

a carboxylic acid group at the 3-position.

Summary of Molecular Properties

The key physicochemical and computational properties of 5-Bromobenzo[d]isothiazole-3-
carboxylic acid are summarized in the table below. These parameters are crucial for

predicting the molecule's behavior in biological systems and for designing experimental

studies.
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Property Value Reference

CAS Number 677304-78-8 [1]

Molecular Formula C₈H₄BrNO₂S [1]

Molecular Weight 258.09 g/mol [1]

SMILES
O=C(C1=NSC2=CC=C(Br)C=

C12)O
[1]

Topological Polar Surface Area

(TPSA)
50.19 Å² [1]

LogP (octanol-water partition

coefficient)
2.757 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 1 [1]

Experimental Protocols for Structural Elucidation
The definitive identification and structural confirmation of 5-Bromobenzo[d]isothiazole-3-
carboxylic acid rely on a combination of spectroscopic techniques. Below are detailed

methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically

7.0-8.5 ppm) is expected to show signals corresponding to the three protons on the

benzene ring. The coupling patterns (e.g., doublets, triplets) will help determine their
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relative positions. The acidic proton of the carboxylic acid will likely appear as a broad

singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct

signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon

of the carboxylic acid (typically >160 ppm) and the aromatic carbons.[2]

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the chemical shifts and coupling constants to assign specific protons and carbons

to their positions in the molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer, typically using

techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry

(GC-MS).

Data Acquisition: Acquire the mass spectrum. In positive ion mode, the molecule may be

observed as [M+H]⁺. In negative ion mode, it may be observed as [M-H]⁻.

Data Analysis: The most critical observation is the molecular ion peak. Due to the

presence of a bromine atom, a characteristic isotopic pattern will be observed, with two

peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and

⁸¹Br isotopes).[2] This pattern is a definitive indicator of a monobrominated compound.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula

(C₈H₄BrNO₂S) by measuring the exact mass.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology:
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Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).

Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected

peaks include:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

[2]

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

Synthesis Pathway Overview
While a specific, published synthesis route for 5-Bromobenzo[d]isothiazole-3-carboxylic
acid was not identified in the search results, a plausible synthetic strategy can be outlined

based on common organic chemistry reactions for related isothiazole compounds.[3][4] One

potential route involves the construction of the benzisothiazole ring system, followed by

functional group interconversion to yield the final carboxylic acid.

For instance, a synthesis might start from a brominated aniline derivative, which undergoes

cyclization to form the benzisothiazole core. If the synthesis yields a precursor such as an

amide or nitrile at the 3-position, a subsequent hydrolysis step would be required to produce

the carboxylic acid. The conversion of a related 3-bromoisothiazole-5-carboxamide to its

corresponding carboxylic acid has been successfully achieved using sodium nitrite (NaNO₂) in

trifluoroacetic acid (TFA).[3][4]

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the structural characterization of a

synthesized chemical compound like 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
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Caption: General workflow for the structural elucidation of a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. Chem 351 F17 Final : Spectroscopy [chem.ucalgary.ca]

3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-
carboxylic Acid | MDPI [mdpi.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [5-Bromobenzo[d]isothiazole-3-carboxylic acid molecular
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-
acid-molecular-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1287050?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287050?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/677304-78-8.html
http://www.chem.ucalgary.ca/courses/351/exams/3513/351f17/351fin17sp.html
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.researchgate.net/publication/367203613_Synthesis_of_3-Bromo-4-phenylisothiazole-5-carboxylic_Acid_and_3-Bromoisothiazole-5-carboxylic_Acid
https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure
https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure
https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure
https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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